molecular formula C20H36O4 B12341222 (11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid

(11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid

Cat. No.: B12341222
M. Wt: 340.5 g/mol
InChI Key: KEXNVBSLXJLOPR-XILAHJMDSA-N
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Description

(11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid is a hydroperoxy fatty acid derived from eicosapentaenoic acid It is a lipid hydroperoxide that plays a significant role in various biochemical pathways, including inflammation and cell signaling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid typically involves the oxidation of eicosapentaenoic acid. One common method is the use of lipoxygenase enzymes, which catalyze the addition of oxygen to specific positions on the fatty acid chain. The reaction conditions often include a buffered aqueous solution at a controlled temperature to maintain enzyme activity.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving the cultivation of microorganisms that express lipoxygenase enzymes. These microorganisms are grown in bioreactors under optimized conditions to maximize the yield of the desired hydroperoxy fatty acid.

Chemical Reactions Analysis

Types of Reactions

(11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex lipid peroxides.

    Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.

    Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Various nucleophiles can be employed to substitute the hydroperoxy group, often requiring acidic or basic conditions.

Major Products Formed

    Oxidation: Leads to the formation of lipid peroxides and aldehydes.

    Reduction: Produces hydroxyl fatty acids.

    Substitution: Results in the formation of new functionalized fatty acids.

Scientific Research Applications

(11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid has several applications in scientific research:

    Chemistry: Used as a model compound to study lipid oxidation mechanisms.

    Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and cancer.

    Industry: Utilized in the development of bio-based materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of (11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid involves its interaction with cellular membranes and enzymes. It can modulate the activity of lipoxygenases and cyclooxygenases, leading to the production of various eicosanoids that play roles in inflammation and immune responses. The compound can also induce oxidative stress, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (9Z,11E,13E)-octadeca-9,11,13-trienoic acid: A conjugated linolenic acid with similar structural features but different biological activities.

    (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid: Another hydroperoxy fatty acid with distinct enzymatic pathways and functions.

Uniqueness

(11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid is unique due to its specific position of hydroperoxy group and its role in producing specific eicosanoids. Its ability to modulate inflammation and oxidative stress pathways sets it apart from other similar compounds.

Properties

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

IUPAC Name

(11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid

InChI

InChI=1S/C20H36O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h9,11,14,17,19,23H,2-8,10,12-13,15-16,18H2,1H3,(H,21,22)/b11-9+,17-14+

InChI Key

KEXNVBSLXJLOPR-XILAHJMDSA-N

Isomeric SMILES

CCCCCC(/C=C/C=C/CCCCCCCCCC(=O)O)OO

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)OO

Origin of Product

United States

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